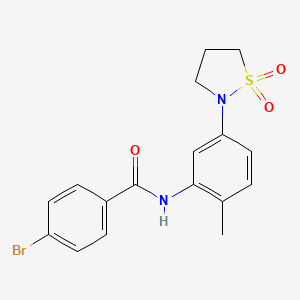

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Description

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a brominated benzamide derivative featuring a substituted phenyl ring and a 1,1-dioxidoisothiazolidinyl moiety. This compound is structurally characterized by:

- A benzamide core with a 4-bromo substituent on the benzene ring.

- An N-linked phenyl group substituted with a methyl group at the 2-position and a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position.

Properties

IUPAC Name |

4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-12-3-8-15(20-9-2-10-24(20,22)23)11-16(12)19-17(21)13-4-6-14(18)7-5-13/h3-8,11H,2,9-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRHXJVJVYMYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Amidation: The formation of the benzamide group is carried out by reacting the brominated benzene derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Isothiazolidin-2-yl Introduction: The isothiazolidin-2-yl moiety is introduced through a cyclization reaction involving a suitable precursor, such as a thioamide, under oxidative conditions using reagents like hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The isothiazolidin-2-yl moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced at the bromine site or the amide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Nucleophiles like amines, thiols, in the presence of a base such as potassium carbonate (K2CO3)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: De-brominated products, reduced amides

Substitution: Substituted benzamides

Scientific Research Applications

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, psoriasis, atopic dermatitis, autoimmune disorders, and inflammatory bowel disease.

Biological Research: The compound is used to investigate the inhibition of Kinesin Motor Protein KIF18A, which plays a crucial role in cell proliferation and mitotic regulation.

Chemical Biology: It serves as a tool compound to study the molecular mechanisms of cell cycle regulation and intracellular transport.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide involves the inhibition of Kinesin Motor Protein KIF18A. This protein is essential for proper chromosome alignment and segregation during cell division. By inhibiting KIF18A, the compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Critical Analysis of Evidence

- Patents () : Highlight benzamide derivatives in therapeutic pipelines but lack mechanistic data for the target compound.

- Synthetic Studies () : Provide methodology insights but focus on simpler halogenated benzamides.

- Limitations: No direct pharmacological or crystallographic data (cf. SHELX refinements in ) are available for the target compound.

Biological Activity

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly its antitumor and antimicrobial properties, based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16BrN3O2S. The compound features a bromine atom, a dioxidoisothiazolidine moiety, and a benzamide structure, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

- Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Antimicrobial Activity : It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

The antitumor effects of this compound are believed to involve the following mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Interaction with DNA leading to disruption of replication processes.

Case Studies

- Study on Lung Cancer Cell Lines :

- Cell Lines Tested : A549, HCC827, NCI-H358.

- Methodology : MTS cytotoxicity and BrdU proliferation assays were conducted.

- Results : The compound exhibited IC50 values of approximately 5 µM in A549 cells, indicating a moderate level of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.00 |

| HCC827 | 6.50 |

| NCI-H358 | 7.20 |

- 3D Cell Culture Assays :

- The activity was evaluated in a more physiologically relevant 3D culture system.

- Results showed reduced effectiveness compared to 2D cultures, highlighting the need for further optimization.

Testing Methods

The antimicrobial efficacy was assessed using broth microdilution methods against various bacterial strains:

- Gram-positive : Staphylococcus aureus

- Gram-negative : Escherichia coli

Results

The compound demonstrated significant antibacterial properties with minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.